molecular formula C12H12BrNO3S2 B296323 5-bromo-N-(4-methoxybenzyl)thiophene-2-sulfonamide

5-bromo-N-(4-methoxybenzyl)thiophene-2-sulfonamide

Cat. No. B296323
M. Wt: 362.3 g/mol
InChI Key: FFLIYDCDOCISRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(4-methoxybenzyl)thiophene-2-sulfonamide is a chemical compound that belongs to the sulfonamide family. It is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. This compound has gained attention in the scientific community due to its potential as a therapeutic agent for cancer treatment.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-methoxybenzyl)thiophene-2-sulfonamide involves the inhibition of CA IX, which is overexpressed in many types of cancer cells. CA IX plays a crucial role in regulating the pH balance in cancer cells, allowing them to survive in hypoxic conditions. By inhibiting CA IX, this compound disrupts the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
5-bromo-N-(4-methoxybenzyl)thiophene-2-sulfonamide has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, further supporting its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-(4-methoxybenzyl)thiophene-2-sulfonamide in lab experiments is its specificity for CA IX, which is overexpressed in many types of cancer cells. This compound has also been shown to have minimal toxicity in normal cells, making it a potentially safe and effective therapeutic agent. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research involving 5-bromo-N-(4-methoxybenzyl)thiophene-2-sulfonamide. One area of focus could be the development of more efficient synthesis methods to increase the availability of this compound for research purposes. Another area of focus could be the investigation of its potential as a combination therapy with other anticancer agents. Additionally, further studies could be conducted to explore its potential as a therapeutic agent for other diseases, such as osteoporosis and glaucoma.

Synthesis Methods

The synthesis of 5-bromo-N-(4-methoxybenzyl)thiophene-2-sulfonamide involves a multi-step process. The starting material is 5-bromo-2-thiophenesulfonyl chloride, which is reacted with 4-methoxybenzylamine to form the intermediate product. This intermediate is then reacted with sodium sulfite to yield the final product.

Scientific Research Applications

5-bromo-N-(4-methoxybenzyl)thiophene-2-sulfonamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in hypoxic conditions where CA IX is overexpressed. This compound has been tested in various types of cancer, including breast cancer, melanoma, and glioblastoma.

properties

Molecular Formula

C12H12BrNO3S2

Molecular Weight

362.3 g/mol

IUPAC Name

5-bromo-N-[(4-methoxyphenyl)methyl]thiophene-2-sulfonamide

InChI

InChI=1S/C12H12BrNO3S2/c1-17-10-4-2-9(3-5-10)8-14-19(15,16)12-7-6-11(13)18-12/h2-7,14H,8H2,1H3

InChI Key

FFLIYDCDOCISRC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(S2)Br

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(S2)Br

Origin of Product

United States

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